Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. This compound features a unique structural framework characterized by the presence of a bromobenzamide substituent and a tetrahydrobenzothiophene core. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be classified as a heterocyclic organic compound. It is specifically categorized as a benzothiophene derivative, which indicates its structural complexity and potential reactivity in organic synthesis.
The synthesis of ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps that include functional group modifications and the formation of the thiophene ring. A notable method for synthesizing related compounds is the Gewald reaction, which facilitates the creation of thiophene derivatives through multicomponent reactions involving sulfur and carbonyl compounds.
The synthetic route may involve:
These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be represented by its InChI key SICAPVMHPKPZOA-UHFFFAOYSA-N
. The structure features:
The compound's structural representation includes:
InChI=1S/C19H20BrNO3S/c1-3-24-19(23)16-14-9-4-11(2)10-15(14)25-18(16)21-17(22)12-5-7-13(20)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,22)
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can engage in various chemical reactions due to its functional groups:
These reactions expand its utility in synthesizing bioactive compounds for pharmaceutical applications.
The mechanism of action for ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may involve interactions with biological targets such as enzymes or receptors.
While specific pathways are not fully elucidated, potential mechanisms may include:
Further studies are necessary to clarify these mechanisms and their implications for therapeutic applications.
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits several notable physical properties:
Chemical properties include:
These properties influence its handling and application in laboratory settings.
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:
This compound represents a versatile tool in both synthetic organic chemistry and medicinal research contexts.
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: